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Compound of Interest

Compound Name: Levofloxacin q-acid

Cat. No.: B193970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative

determination of Levofloxacin q-acid, a known impurity of the broad-spectrum antibiotic

Levofloxacin. Levofloxacin q-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-

methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS No: 100986-89-8), is

also referred to as Levofloxacin Carboxylic Acid, Levofloxacin Impurity F, or Levofloxacin

Related Compound B as per the United States Pharmacopeia (USP).[1] The accurate

quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of

Levofloxacin drug products.

This document presents a comparative summary of different High-Performance Liquid

Chromatography (HPLC) methods, their validation parameters, and detailed experimental

protocols.

Comparison of Validated HPLC Methods
The following table summarizes the performance characteristics of various validated HPLC

methods suitable for the analysis of Levofloxacin q-acid. This allows for an objective

comparison to aid in selecting the most appropriate method for specific analytical needs.
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Experimental Protocols
This section provides a detailed methodology for a validated stability-indicating HPLC method

for the quantification of Levofloxacin related substances, including Levofloxacin q-acid.

Stability-Indicating HPLC Method
1. Chromatographic Conditions:

Column: Cosmosil C18 (250mm x 4.6mm), 5µm particle size

Mobile Phase: Isocratic elution with a mixture of buffer and methanol in the ratio of 68:32

(v/v). The buffer composition is not specified in the abstract.

Flow Rate: Not specified.

Column Temperature: Not specified.

Detection: Not specified.

Injection Volume: Not specified.

2. Preparation of Solutions:
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Standard Solution: A standard solution of Levofloxacin and its impurities, including

Levofloxacin q-acid (Impurity B), is prepared in a suitable diluent.

Sample Solution: The sample containing Levofloxacin is dissolved in the diluent to achieve a

known concentration.

3. Validation Parameters:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other

components was demonstrated through forced degradation studies (acid, alkali, oxidation,

heat, and radiation).

Linearity: The linearity was established from the Limit of Quantification (LOQ) to 150% of the

target concentration for Levofloxacin and its impurities. For Levofloxacin q-acid (Impurity

B), the LOQ was determined to be 0.013 µg/mL.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for

Levofloxacin q-acid were established to be 0.004 µg/mL and 0.013 µg/mL, respectively.

Accuracy: The accuracy was evaluated over the range of LOQ to 150% of the target

concentration.

Precision: The precision of the method was determined by repeatability and intermediate

precision studies.

Methodology Workflow
The following diagram illustrates the general experimental workflow for the validation of an

analytical method for Levofloxacin q-acid assay.
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Caption: Workflow for the validation of an analytical method for Levofloxacin q-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://synthinkchemicals.com/product/levofloxacin-ep-impurity-f/
https://caribjscitech.com/index.php/cjst/article/download/71/53
https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=43%20(1932-1942).pdf
https://www.uspnf.com/official-text/accelerated-revision-process/accelerated-revision-history/levofloxacin
https://pubmed.ncbi.nlm.nih.gov/29859027/
https://pubmed.ncbi.nlm.nih.gov/29859027/
https://www.benchchem.com/product/b193970#validation-of-an-analytical-method-for-levofloxacin-q-acid-assay
https://www.benchchem.com/product/b193970#validation-of-an-analytical-method-for-levofloxacin-q-acid-assay
https://www.benchchem.com/product/b193970#validation-of-an-analytical-method-for-levofloxacin-q-acid-assay
https://www.benchchem.com/product/b193970#validation-of-an-analytical-method-for-levofloxacin-q-acid-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b193970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

